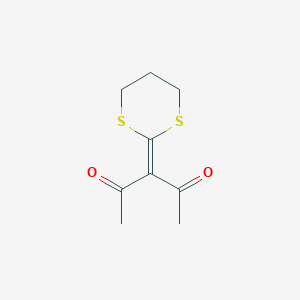

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

説明

Contextualization within Dithiane Chemistry and Vinylogous Systems

The chemical behavior of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is best understood by examining its two core structural components: the 1,3-dithiane (B146892) ring and the vinylogous diketone backbone.

1,3-Dithianes are sulfur-containing heterocyclic compounds that play a crucial role in modern organic synthesis. wikipedia.org They are typically formed by the reaction of a carbonyl compound with 1,3-propanedithiol (B87085), converting an electrophilic carbonyl carbon into a temporarily unreactive thioacetal. organic-chemistry.org This function as a protecting group is one of their primary applications, shielding aldehydes and ketones from undesired reactions while other parts of a molecule are being modified. organic-chemistry.org

Beyond protection, the most celebrated role of 1,3-dithianes is in "umpolung," or the reversal of polarity. The protons on the carbon between the two sulfur atoms (the C2 position) are acidic and can be removed by a strong base to form a stabilized carbanion known as a dithianyl anion. This anion acts as a masked acyl anion, a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, epoxides, and other carbonyl compounds). Subsequent hydrolysis of the dithiane group regenerates a carbonyl functionality, effectively achieving a nucleophilic acylation—a transformation not possible with standard carbonyl compounds. This strategy provides a powerful tool for carbon-carbon bond formation and is a cornerstone of synthetic organic chemistry.

The concept of "vinylogy," introduced by Ludwig Claisen in 1926, describes the transmission of electronic effects through a conjugated π-system. nih.gov A functional group's reactivity can be relayed to a remote carbon atom by one or more intervening carbon-carbon double bonds. nih.govresearchgate.net In a vinylogous diketone, such as the pentane-2,4-dione portion of the title compound, the two carbonyl groups are separated by a double bond.

This conjugated arrangement has profound consequences for reactivity. Deprotonation of a vinylogous diketone generates a π-extended enolate, where the negative charge is delocalized over the entire system. acs.orgmdpi.com This delocalization stabilizes the anion and, crucially, directs its nucleophilic attacks to the terminal carbon of the conjugated system (the γ-position) rather than the carbon adjacent to the carbonyl group (the α-position). nih.govacs.org This principle enables a range of important chemical transformations, including vinylogous Mukaiyama aldol (B89426) reactions (VMAR) and vinylogous Michael additions, which are pivotal for constructing complex molecular frameworks, particularly in natural product synthesis. nih.govnih.gov The vinylogous diketone motif serves as a versatile building block for synthesizing larger molecules with controlled stereochemistry. nih.gov

Historical Perspective of this compound Research

While the compound was known prior to the 21st century, its emergence as a significant tool in synthetic chemistry began in the mid-2000s. Research groups led by Dewen Dong and Yan Ouyang pioneered its application as a practical solution to a long-standing problem in organic synthesis: the use of volatile and malodorous thiols for thioacetalization. organic-chemistry.orgorganic-chemistry.org

In 2005, these researchers introduced this compound as a non-thiolic, odorless, and efficient equivalent of 1,3-propanedithiol. organic-chemistry.orgnih.gov Their work demonstrated that, in the presence of an acid catalyst like p-dodecylbenzenesulfonic acid (DBSA) in water, the compound could effectively convert various aldehydes and ketones into their corresponding 1,3-dithianes in high yields. organic-chemistry.orgacs.org This development was significant as it offered a more environmentally friendly and operationally simple "green chemistry" approach, avoiding noxious reagents and harmful organic solvents. organic-chemistry.org

A subsequent study in 2006 further expanded its utility by performing the acid-promoted thioacetalization under solvent-free conditions, which often resulted in faster reactions and simpler product isolation. organic-chemistry.org A key finding was the method's chemoselectivity; the reagent reacted readily with aldehydes and aliphatic ketones but much more slowly with aromatic ketones, allowing for the selective protection of certain carbonyl groups in multifunctional molecules. organic-chemistry.orgorganic-chemistry.org These foundational studies established this compound as a valuable reagent in the synthetic chemist's toolkit.

Table 1: Thioacetalization of Carbonyl Compounds using this compound

This table summarizes the yield of dithiane products from various carbonyl compounds when treated with this compound under different catalytic conditions, as reported in foundational studies.

| Carbonyl Compound | Catalyst / Conditions | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | DBSA, Water, 80°C | 98 | organic-chemistry.org |

| 4-Nitrobenzaldehyde | DBSA, Water, 80°C | 99 | organic-chemistry.org |

| Cyclohexanone | DBSA, Water, 80°C | 95 | organic-chemistry.org |

| Acetophenone (B1666503) | DBSA, Water, 80°C | 42 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | HCl, Solvent-free, RT | 98 | organic-chemistry.org |

| Cyclohexanone | HCl, Solvent-free, RT | 96 | organic-chemistry.org |

| Acetophenone | HCl, Solvent-free, RT | 5 | organic-chemistry.org |

Current Research Landscape and Emerging Trends for the Compound

While this compound continues to be a useful reagent for thioacetalization, its research landscape has expanded into new domains, most notably medicinal chemistry and microbiology.

A significant emerging trend is the investigation of its potential as an anti-virulence agent to combat pathogenic microorganisms. A 2022 study by Tamfu et al. synthesized the compound and evaluated its ability to inhibit microbial biofilm formation and quorum sensing (QS). pensoft.netresearchgate.net Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation, which are key factors in antibiotic resistance. pensoft.netnih.gov

The study found that this compound exhibited antimicrobial activity against the bacterium Staphylococcus aureus and the yeast Candida albicans. pensoft.net More importantly, it was shown to inhibit biofilm formation in S. aureus, E. coli, and C. albicans at sub-inhibitory concentrations. researchgate.net It also effectively disrupted quorum sensing by blocking both signal production and reception. researchgate.net This anti-QS activity suggests the compound could be a candidate for developing new types of antibiotics that circumvent traditional resistance mechanisms by disrupting bacterial communication rather than directly killing the cells. pensoft.net This research opens a promising new avenue for the application of this established chemical reagent in the fight against infectious diseases.

Table 2: Antimicrobial and Anti-Quorum Sensing (QS) Activity

This table presents the biological activity data for this compound, including its minimum inhibitory concentration (MIC) against various microbes and its effectiveness in inhibiting quorum sensing.

| Activity Assessed | Pathogen | Result | Reference |

| Antimicrobial (MIC) | Staphylococcus aureus | 0.625 mg/mL | pensoft.net |

| Antimicrobial (MIC) | Escherichia coli | 1.25 mg/mL | pensoft.net |

| Antimicrobial (MIC) | Candida albicans | 1.25 mg/mL | pensoft.net |

| Anti-QS (Inhibition Zone) | Chromobacterium violaceum CV026 | 13.0 ± 0.5 mm (at MIC) | researchgate.net |

| Anti-QS (Inhibition Zone) | Chromobacterium violaceum CV026 | 8.0 ± 0.5 mm (at MIC/2) | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPIRMKKHQOWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C1SCCCS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350531 | |

| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55727-23-6 | |

| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 3 1,3 Dithian 2 Ylidene Pentane 2,4 Dione

Comprehensive Synthesis Strategies for 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

The synthesis of this compound, a ketene (B1206846) dithioacetal, can be achieved through several strategic approaches. These methods often involve the reaction of an active methylene (B1212753) compound with carbon disulfide followed by alkylation. researchgate.net

Reaction of 1,3-Dithiane (B146892) with Pentane-2,4-dione and Precursors

A primary method for synthesizing the title compound involves the reaction of 1,3-dithiane with pentane-2,4-dione (also known as acetylacetone) or its precursors. This reaction is a variation of the broader class of reactions involving active methylene compounds. youtube.com The core of this synthesis is the generation of a nucleophilic carbanion from an active methylene compound, which then reacts with an electrophile. youtube.com In this specific case, pentane-2,4-dione, a β-dicarbonyl compound, serves as the active methylene compound. The methylene group flanked by two carbonyl groups is particularly acidic and can be deprotonated by a suitable base to form a stable carbanion. youtube.com

This carbanion can then react with a source of the dithiane moiety. While direct reaction with 1,3-dithiane itself is not the typical route, precursors that can generate the electrophilic equivalent of the dithiane ring are employed. A common strategy for creating ketene dithioacetals involves reacting the active methylene compound with carbon disulfide in the presence of a base, followed by alkylation with a dihaloalkane, such as 1,3-dibromopropane, to form the dithiane ring. researchgate.net

Acid-Catalyzed Approaches to the Compound

Acid catalysis plays a significant role in the synthesis and reactions of dithianes and ketene dithioacetals. organic-chemistry.orgacs.org While the initial deprotonation of the active methylene compound requires a base, subsequent steps or alternative synthetic routes can be promoted by acids. For instance, the formation of the 1,3-dithiane ring from a carbonyl compound and 1,3-propanedithiol (B87085) is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgslideshare.net

In the context of synthesizing this compound, acid catalysis can be employed in reactions that utilize a pre-formed dithiane-containing species. Research has shown that acid-promoted thioacetalization can occur under various conditions, including solvent-free systems. organic-chemistry.org For example, concentrated hydrochloric acid has been used as a catalyst to convert a range of aldehydes and aliphatic ketones into their corresponding dithioacetals. organic-chemistry.org Similarly, p-toluenesulfonic acid has been used to promote thioacetalization. organic-chemistry.org These acid-catalyzed methods often offer high yields and can be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified experimental procedures. psu.edu For the synthesis of ketene dithioacetals like this compound, one-pot procedures have been developed. These methods typically involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates. researchgate.net

A general one-pot method for synthesizing ketene dithioacetals involves the reaction of an active methylene compound, such as pentane-2,4-dione, with carbon disulfide in the presence of a base, followed by the in-situ alkylation with an appropriate dihaloalkane. researchgate.netpsu.edu The choice of base is crucial and can include sodium hydride, potassium t-butoxide, or triethylamine. researchgate.net Such procedures have been successfully applied to a variety of active methylene compounds and electrophiles, providing a versatile route to highly functionalized ketene dithioacetals. psu.eduresearchgate.net

Stereoselective and Enantioselective Synthesis

The stereochemistry of ketene dithioacetals can significantly influence their subsequent reactions and the properties of the final products. mdpi.com While the synthesis of this compound itself does not inherently involve the creation of a stereocenter on the dithiane ring, related stereoselective and enantioselective methods for ketene dithioacetals are of great interest in organic synthesis. acs.orgacs.org

Research has focused on the stereoselective oxidation of ketene dithioacetals to form chiral bis-sulfoxides with high diastereoselectivity and enantioselectivity. acs.org For example, Sharpless-type asymmetric oxidation conditions have been used to achieve this transformation. acs.org Furthermore, photoinduced cross-coupling reactions of ketene dithioacetals with vinylarenes have been shown to proceed in a regio- and stereospecific manner, yielding substituted 1,3-dienes. mdpi.com These advanced methods highlight the potential for controlling the stereochemical outcome in reactions involving ketene dithioacetals, which could be conceptually extended to derivatives of this compound.

Advanced Reaction Pathways Involving this compound

Thioacetalization Reactions and Mechanisms

This compound serves as a valuable, odorless equivalent of 1,3-propanedithiol for the thioacetalization of carbonyl compounds. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction is a key transformation where the dithiane group is transferred to an aldehyde or ketone, forming a new thioacetal. This process is particularly useful as it avoids the use of volatile and malodorous thiols. organic-chemistry.orgacs.org

The reaction is typically catalyzed by an acid. organic-chemistry.orgacs.orgorganic-chemistry.org For instance, p-dodecylbenzenesulfonic acid (DBSA) has been effectively used as a catalyst in aqueous media. acs.orgorganic-chemistry.org The proposed mechanism in the presence of DBSA involves the protonation of one of the carbonyl oxygens of the pentane-2,4-dione moiety. acs.org This is followed by a series of steps including deprotonation and decyclization, leading to an intermediate that then reacts with the target carbonyl compound to yield the corresponding 1,3-dithiane. acs.org

The efficiency of this thioacetalization can be influenced by the reaction conditions. For example, solvent-free conditions using concentrated hydrochloric acid as a catalyst have been shown to be effective, with reactions proceeding faster than in solution. organic-chemistry.org This method also offers chemoselectivity, allowing for the selective protection of aldehydes and aliphatic ketones over aromatic ketones due to differences in reaction rates. organic-chemistry.org

Table of Reaction Conditions for Thioacetalization using this compound

| Catalyst | Solvent | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| p-Dodecylbenzenesulfonic acid (DBSA) | Water | Various aldehydes and aliphatic ketones. Lower yields for aromatic ketones. | Environmentally friendly, mild conditions, high yields. organic-chemistry.org | acs.orgorganic-chemistry.org |

| Concentrated Hydrochloric Acid | Solvent-free | Aldehydes and aliphatic ketones. Chemoselective over aromatic ketones. | Faster reaction rates, simple product isolation. organic-chemistry.org | organic-chemistry.org |

Catalytic Systems for Thioacetalization

The formation of dithioacetals from carbonyl compounds using this compound is typically catalyzed by Brønsted or Lewis acids. wikipedia.org These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the dithiol equivalent. A range of catalysts has been explored to optimize reaction efficiency, selectivity, and environmental compatibility.

p-Dodecylbenzenesulfonic acid (DBSA) has emerged as a highly effective surfactant-type Brønsted acid catalyst for thioacetalization in aqueous media. organic-chemistry.org Its application aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. organic-chemistry.orgresearchgate.net When this compound is used as the thioacetalization reagent with DBSA in water, the reaction proceeds efficiently for a variety of aldehydes and aliphatic ketones. organic-chemistry.org The mechanism is believed to involve the formation of micelles, with the reaction occurring at the micellar interface, which enhances the reaction rate. organic-chemistry.org The efficiency of the DBSA-catalyzed process is demonstrated by the high yields obtained under mild conditions. organic-chemistry.orgtandfonline.com

Interactive Table: DBSA-Catalyzed Thioacetalization in Water Using this compound organic-chemistry.org

| Carbonyl Compound | Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde | 1.5 | 96 |

| 4-Chlorobenzaldehyde | 2.0 | 98 |

| 4-Nitrobenzaldehyde | 2.5 | 98 |

| 4-Methoxybenzaldehyde | 1.5 | 95 |

| Cinnamaldehyde | 2.0 | 96 |

| Cyclohexanone | 3.0 | 94 |

| Acetophenone (B1666503) | 12.0 | 45 |

Concentrated hydrochloric acid (HCl) is a classic and effective Brønsted acid catalyst for thioacetalization. organic-chemistry.org Research has shown that using this compound with a catalytic amount of concentrated HCl under solvent-free conditions provides a rapid and efficient method for converting various aldehydes and aliphatic ketones into their corresponding 1,3-dithianes. organic-chemistry.orgresearchgate.net This solvent-free approach is environmentally advantageous, and the products can often be isolated through simple filtration and washing, simplifying the work-up procedure. organic-chemistry.org The reaction rates under these conditions are typically faster than those in solution. organic-chemistry.org

A diverse array of other acidic catalysts has been successfully employed in thioacetalization reactions.

Boron trifluoride etherate (BF₃·Et₂O) is a widely used Lewis acid for promoting the formation of thioacetals due to its strong oxophilicity. acs.org

Iodine serves as a mild and efficient catalyst for the protection of aldehydes and ketones as their thioacetals. niscpr.res.inorganic-chemistry.org It can be used in catalytic amounts under neutral conditions and is also effective for the transthioacetalization of various acetals. organic-chemistry.orgacs.org

Iron catalysts offer a more sustainable and cost-effective alternative to many precious metal catalysts. nih.gov Catalytic amounts of iron have been shown to facilitate dithioacetalization under mild conditions, providing good to excellent yields. organic-chemistry.org

Praseodymium Triflate (Pr(OTf)₃) is a water-stable and recyclable Lewis acid catalyst. organic-chemistry.orgchemicalbook.com It is particularly effective for the chemoselective thioacetalization of aldehydes at room temperature, offering high yields and the advantage of being reusable without significant loss of activity. organic-chemistry.orgstrem.com

Hafnium Trifluoromethanesulfonate (Hf(OTf)₄) is a highly powerful Lewis acid that catalyzes thioacetalization with remarkable efficiency. wikipedia.orgsigmaaldrich.com Even at very low catalyst loadings (e.g., 0.1 mol%), it can convert a broad range of aldehydes and ketones to their thioacetals in high yields and in very short reaction times at room temperature. organic-chemistry.orgnih.gov The mild conditions employed tolerate many sensitive functional groups. organic-chemistry.orgacs.org

Brønsted acidic ionic liquids (BAILs) have gained prominence as green catalyst-solvent systems. nih.govmdpi.com These compounds, which have an acidic proton attached to the cation or anion, combine the properties of a catalyst and a solvent. nih.govresearchgate.net They are non-volatile, thermally stable, and often recyclable, making them environmentally benign alternatives to traditional acid catalysts and volatile organic solvents. researchgate.net BAILs with sulfonic acid groups have been shown to effectively catalyze the thioacetalization of aldehydes, leading to high yields in short reaction times under mild conditions. organic-chemistry.org

Propylphosphonic anhydride, commonly known as T3P®, is a versatile and powerful water-scavenging reagent and catalyst. wikipedia.org While extensively used for amide bond formation, esterification, and Beckmann rearrangements, its strong dehydrating properties also make it suitable for driving equilibrium-limited reactions like thioacetalization forward. wikipedia.orgsigmaaldrich.com It serves as a potent activator for the conversion of carbonyls under relatively mild conditions. sigmaaldrich.comdigitellinc.comsynquestlabs.com

Chemoselectivity in Thioacetalization with this compound

A significant advantage of using this compound as a thioacetalization reagent is the high degree of chemoselectivity observed in competitive reactions, particularly between aldehydes and ketones. tandfonline.com Under various catalytic systems, aldehydes react significantly faster than ketones. organic-chemistry.orgorganic-chemistry.org This rate difference allows for the selective protection of aldehydes in the presence of ketones, a crucial transformation in multi-step organic synthesis.

For instance, when using DBSA in water or concentrated HCl under solvent-free conditions, aromatic and aliphatic aldehydes are converted to their dithianes in high yields, while aromatic ketones like acetophenone react much more slowly or not at all under the same conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This selectivity is attributed to the greater steric hindrance and lower electrophilicity of the ketone carbonyl carbon compared to that of an aldehyde.

Lewis acid catalysts like Pr(OTf)₃ and Hf(OTf)₄ also exhibit excellent chemoselectivity. organic-chemistry.orgnih.gov They can efficiently catalyze the thioacetalization of aldehydes while leaving ketones untouched, further highlighting the utility of these catalytic systems for selective transformations. organic-chemistry.orgorganic-chemistry.org

Interactive Table: Chemoselective Thioacetalization of an Aldehyde in the Presence of a Ketone organic-chemistry.org

| Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Catalyst | Conditions | Yield of Aldehyde Dithiane (%) | Yield of Ketone Dithiane (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | HCl (conc.) | Solvent-free, rt, 3h | 95 | Trace |

| 4-Chlorobenzaldehyde | Cyclohexanone | HCl (conc.) | Solvent-free, rt, 4h | 96 | Trace |

| Benzaldehyde | Acetophenone | DBSA | Water, rt, 1.5h | 96 | Low (45% after 12h) |

Differentiation of Aldehydes and Ketones

A significant advantage of using this compound is its ability to facilitate the differentiation between various carbonyl compounds based on their inherent reactivity. Research has demonstrated that the rate of thioacetalization is markedly different for aldehydes versus ketones, and even between different classes of ketones. organic-chemistry.orgorganic-chemistry.org

Aldehydes and aliphatic ketones react readily with this reagent under acidic catalysis to form their corresponding 1,3-dithianes in high yields. organic-chemistry.orgresearchgate.net In contrast, aromatic ketones exhibit a much slower reaction rate. organic-chemistry.orgorganic-chemistry.org This disparity in reactivity allows for the chemoselective protection of aldehydes in the presence of aromatic ketones. For instance, in a competitive reaction, an aromatic aldehyde can be selectively converted to its dithiane derivative while the aromatic ketone remains largely unreacted. This selectivity is a valuable tool in complex organic synthesis where multiple carbonyl functionalities are present.

Selective Protection of Carbonyl Groups

The differential reactivity of carbonyl compounds towards this compound enables the selective protection of the more reactive carbonyl groups. organic-chemistry.org Aromatic aldehydes and aliphatic ketones can be efficiently protected over aromatic ketones, a feature attributed to the latter's reduced electrophilicity due to conjugation with the aromatic ring. organic-chemistry.org This chemoselectivity is crucial for synthetic strategies that require the sequential manipulation of different carbonyl groups within the same molecule. organic-chemistry.orgresearchgate.net

The selective protection protocol is effective under both solvent-free conditions and in aqueous media, demonstrating its versatility. organic-chemistry.orgorganic-chemistry.org This allows chemists to choose the most appropriate conditions based on the substrate's solubility and other functional groups present.

| Aldehyde Substrate | Ketone Substrate | Conditions | Aldehyde Product Yield (%) | Ketone Reacted (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Solvent-free, HCl (cat.), rt | 95 | <5 |

| 4-Chlorobenzaldehyde | Acetophenone | Solvent-free, HCl (cat.), rt | 96 | <5 |

| Cyclohexanecarbaldehyde | Acetophenone | DBSA (cat.), H₂O, 80°C | 94 | Trace |

| Benzaldehyde | Cyclohexanone | DBSA (cat.), H₂O, 80°C | 95 | 92 |

This table presents data on the competitive thioacetalization, highlighting the high selectivity for aldehydes over aromatic ketones and the comparable high reactivity of aldehydes and aliphatic ketones. Data sourced from organic-chemistry.orgorganic-chemistry.org.

Solvent-Free Thioacetalization Protocols

In a move towards greener chemistry, a solvent-free protocol for thioacetalization using this compound has been developed. organic-chemistry.org This method involves reacting the carbonyl compound directly with the reagent in the presence of a catalytic amount of concentrated hydrochloric acid. organic-chemistry.org The reactions generally proceed faster under these conditions compared to those in solution and offer a simple workup, often requiring only filtration and washing to isolate the pure product. organic-chemistry.org

This solvent-free approach is highly efficient for a range of aldehydes and aliphatic ketones, converting them into their dithioacetal derivatives in high yields. organic-chemistry.orgorganic-chemistry.org The mild conditions and the elimination of volatile organic solvents make this an environmentally friendly and practical alternative for the protection of carbonyl groups. organic-chemistry.org

| Substrate | Time (h) | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 0.2 | 96 |

| 4-Nitrobenzaldehyde | 0.2 | 98 |

| Cinnamaldehyde | 0.5 | 94 |

| Cyclohexanone | 1.5 | 93 |

| Acetophenone | 48 | 85 |

| Benzophenone | 72 | 20 |

This table summarizes the results of the solvent-free thioacetalization of selected aldehydes and ketones using this compound, demonstrating high efficiency for aldehydes and aliphatic ketones. Data sourced from organic-chemistry.org.

Aqueous Media Thioacetalization

Another environmentally conscious method involves conducting the thioacetalization in water. organic-chemistry.orgnih.gov This procedure utilizes p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst. organic-chemistry.orgorganic-chemistry.org The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. organic-chemistry.org

The reaction is highly efficient for various aldehydes and aliphatic ketones, providing excellent yields of the corresponding 1,3-dithianes. organic-chemistry.org Aromatic ketones, however, show lower reactivity and yield under these conditions. organic-chemistry.org This method is advantageous due to its mild conditions, simple procedure, and the use of environmentally benign reagents. organic-chemistry.org

Mechanistic Investigations of Thioacetalization

The mechanism of thioacetalization is generally understood to involve the acid-catalyzed activation of the carbonyl group, making it more susceptible to nucleophilic attack. wikipedia.org In the context of using this compound, the reaction is believed to proceed through the in situ generation of a 1,3-propanedithiol equivalent, which then reacts with the activated carbonyl. organic-chemistry.orgorganic-chemistry.org

In the aqueous thioacetalization protocol catalyzed by DBSA, the reaction mechanism involves the formation of micelles. organic-chemistry.orgacs.org DBSA, being a surfactant, forms micellar aggregates in water. organic-chemistry.org The hydrophobic interior of these micelles is thought to solubilize the organic substrates (the carbonyl compound and the dithiane reagent), effectively increasing their local concentration. The thioacetalization reaction is proposed to occur at the interface or within these micelles. organic-chemistry.org This "on water" or micellar catalysis significantly enhances the reaction rate compared to the reaction in a homogenous organic solvent or in water without the surfactant-catalyst. organic-chemistry.org The reaction rate is also observed to accelerate with an increasing DBSA-to-water ratio, with optimal results found at a 1:100 molar ratio. organic-chemistry.org

The accepted mechanism for acid-catalyzed thioacetalization begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺ from HCl or DBSA). This protonation enhances the electrophilicity of the carbonyl carbon.

The this compound is thought to act as a donor of a 1,3-propanedithiol equivalent under these acidic conditions. The reaction likely proceeds via the following steps:

Carbonyl Activation: The aldehyde or ketone is protonated by the acid catalyst.

Hemithioacetal Formation: One of the sulfur atoms of the in situ generated 1,3-propanedithiol equivalent attacks the protonated carbonyl carbon. This is followed by a proton transfer to form a hemithioacetal intermediate. wikipedia.org

Carbocation Formation: The hydroxyl group of the hemithioacetal is protonated, turning it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized carbocation (a sulfenium ion).

Ring Closure: The second sulfur atom of the dithiol chain acts as an internal nucleophile, attacking the carbocation to form the six-membered 1,3-dithiane ring.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final 1,3-dithiane product.

Derivatization Strategies of this compound

The derivatization of this compound is a key strategy for accessing novel molecules with diverse applications. These strategies primarily involve reactions at the β-dicarbonyl portion of the molecule.

Synthesis of Novel Derivatives

The reaction of this compound with various reagents leads to the formation of a wide array of derivatives. A significant pathway involves the condensation reaction with hydrazine (B178648) and its derivatives to form pyrazoles, or with hydroxylamine (B1172632) to yield isoxazoles. unirioja.eschim.it These reactions are fundamental in heterocyclic chemistry, providing access to core structures that are prevalent in medicinal chemistry and materials science. chim.it

For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and efficient method for constructing the pyrazole (B372694) ring. chim.itmdpi.com Similarly, isoxazole (B147169) derivatives can be synthesized through the reaction of 1,3-diketones with hydroxylamine hydrochloride. unirioja.esrasayanjournal.co.in Microwave-assisted synthesis has also been employed to enhance the efficiency of these transformations, often leading to higher yields in shorter reaction times. rasayanjournal.co.in

Beyond simple heterocyclization, the core structure can be further modified. For example, the synthesis of 3-substituted pentane-2,4-diones provides intermediates for creating more complex derivatives. researchgate.net The reactivity of the dithiane group also allows for its use as a protective group or as a precursor for other functionalities. organic-chemistry.org The compound itself has been utilized as an odorless and efficient equivalent of 1,3-propanedithiol for the thioacetalization of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Synthesis of Heterocyclic Derivatives from this compound Analogs

| Starting Material Analogue | Reagent | Product Type | Reaction Conditions | Yield (%) | Reference |

| 1,3-Diketones | Hydrazine | Pyrazoles | Cyclocondensation | Good to Excellent | chim.itmdpi.com |

| 1,3-Diketones | Hydroxylamine Hydrochloride | Isoxazoles | Reflux in Pyridine | 55-70 | rasayanjournal.co.in |

| Diaryl 1,3-Diketones | Hydroxylamine Hydrochloride | Isoxazoles | Microwave Irradiation | 82-93 | rasayanjournal.co.in |

| 3-Substituted Pentane-2,4-diones | Hydrazine/Hydroxylamine | Pyrazoles/Isoxazoles | General Cyclocondensation | Not Specified | unirioja.es |

Exploration of Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) for derivatives of this compound is crucial for designing molecules with specific biological or material properties. By systematically modifying the chemical structure and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the desired effects.

For pyrazole and isoxazole derivatives, SAR studies often focus on the nature and position of substituents on the heterocyclic ring. chim.it These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets or its self-assembly properties in liquid crystals. unirioja.es

In the context of liquid crystals, the introduction of a β-diketone group and its subsequent heterocyclic derivatives can impart a significant dipole moment. This polarity can enhance the anisotropy of molecular polarizability, a key factor for promoting mesogenic (liquid crystalline) behavior. unirioja.es Studies have shown that by varying the substituents on the pyrazole or isoxazole core derived from 3-substituted pentane-2,4-diones, it is possible to obtain materials with nematic and smectic liquid crystal phases. unirioja.es

In medicinal chemistry, SAR studies on pyrazole and isoxazole derivatives have led to the discovery of compounds with a wide range of pharmacological activities. mdpi.comnih.gov For example, recent research on novel isoxazole derivatives has identified compounds that act as potent inducers of fetal hemoglobin, which could be beneficial for treating β-thalassemia. mdpi.com The SAR of these compounds revealed that specific substitutions on the isoxazole core were critical for their biological activity. mdpi.com

Table 2: Structure-Activity Relationship Insights for Derivatives

| Derivative Class | Structural Modification | Impact on Properties | Application Area | Reference |

| Pyrazole/Isoxazole Derivatives | Substitution on heterocyclic ring | Altered mesogenic properties (nematic, smectic phases) | Liquid Crystals | unirioja.es |

| Isoxazole Derivatives | Specific substitutions on the isoxazole core | Potent induction of fetal hemoglobin | Medicinal Chemistry (β-thalassemia) | mdpi.com |

| Pyrazole Derivatives | Varied substituents | Wide range of pharmacological activities | Medicinal Chemistry | chim.itmdpi.com |

Iii. Spectroscopic and Computational Characterization of 3 1,3 Dithian 2 Ylidene Pentane 2,4 Dione and Its Derivatives

Advanced Spectroscopic Investigations

Spectroscopic analysis is fundamental to confirming the identity and understanding the structural nuances of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional experiments, would provide an unambiguous assignment of all atoms and offer insights into the molecule's conformational properties.

The chemical structure of this compound can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The molecule's symmetry and the electronic environment of each nucleus give rise to a distinct pattern of signals.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the acetyl methyl protons and the two types of methylene (B1212753) protons in the dithian ring. The two acetyl groups are chemically equivalent, leading to a single sharp resonance for the six methyl protons. The dithian ring protons would appear as two multiplets, corresponding to the protons at the C4/C6 positions and the C5 position.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would display five signals, one for each unique carbon environment: the carbonyl carbons, the olefinic carbons of the C=C bond, the acetyl methyl carbons, and the methylene carbons of the dithian ring. The deshielding effect of the electronegative oxygen and sulfur atoms, as well as the electronic nature of the double bond, dictates the chemical shifts. Advanced techniques like HMQC and HMBC would be used to correlate the proton and carbon signals, confirming the connectivity of the molecular framework. scielo.brmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl Methyl (-CH ₃) | ~2.3 | ~30 | Singlet |

| Dithian Methylene (-SCH ₂-) | ~3.0 | ~28 | Triplet |

| Dithian Methylene (-CH ₂CH₂S-) | ~2.2 | ~25 | Quintet |

| Carbonyl (-C =O) | - | ~195 | - |

| Olefinic (C =C(C=O)₂) | - | ~115 | - |

| Olefinic (S-C =C) | - | ~165 | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on solvent and other conditions.

The structure of this compound suggests several dynamic processes that can be studied by NMR. The six-membered dithian ring typically adopts a chair conformation to minimize steric strain. This chair can undergo ring inversion, a process that exchanges the axial and equatorial protons. At room temperature, this inversion is usually fast on the NMR timescale, resulting in averaged signals for the C4/C6 methylene protons.

Furthermore, the central C=C double bond is part of a "push-pull" system, where the sulfur atoms act as electron donors and the acetyl groups act as electron acceptors. This electronic conjugation imparts a partial double-bond character to the adjacent C-C bonds and can lead to a significant energy barrier for rotation around the C=C bond. acs.org Variable-temperature NMR studies can be employed to probe these dynamics. At lower temperatures, the chair-inversion of the dithian ring could be slowed, leading to the observation of distinct signals for axial and equatorial protons. Similarly, cooling the sample could reveal the presence of different rotational isomers (rotamers) if the barrier to rotation around the C=C bond is sufficiently high. iu.edu.sa

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns. For this compound (C₉H₁₂O₂S₂), the molecular weight is 216.3 g/mol . nih.gov

In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass of 216.0279. nih.gov The fragmentation of the molecular ion under electron impact (EI) would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of an acetyl group (•CH₃CO) to form a stable acylium ion, resulting in a prominent peak at m/z 173. Another common fragmentation is the cleavage of the C-CO bond to produce an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a base peak for molecules containing an acetyl group. chemguide.co.uklibretexts.org Fragmentation of the dithian ring can also occur, leading to various sulfur-containing fragment ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Possible Fragment Ion | Formula of Fragment |

| 216 | [M]⁺ (Molecular Ion) | [C₉H₁₂O₂S₂]⁺ |

| 173 | [M - COCH₃]⁺ | [C₇H₉OS₂]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by strong absorptions characteristic of its carbonyl and alkene groups.

The two acetyl C=O groups would give rise to a very strong and sharp absorption band in the region of 1650-1700 cm⁻¹. The exact position is influenced by the conjugation with the C=C double bond, which tends to lower the frequency compared to a simple ketone. The stretching vibration of the C=C double bond itself would appear as a strong to medium intensity band around 1550-1600 cm⁻¹. The C-S stretching vibrations of the dithian ring typically produce weaker absorptions in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1650-1700 | C=O Stretch | Conjugated Ketone |

| 1550-1600 | C=C Stretch | Alkene |

| 600-800 | C-S Stretch | Thioether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide invaluable data on molecular structure in solution or the gas phase, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state. Although the crystal structure for this compound is not available in the surveyed literature, the structure of its close analogue, 3-(1,3-dithiolan-2-ylidene)pentane-2,4-dione , has been determined. amanote.com This analogue differs only in the size of the sulfur-containing ring (a five-membered dithiolane versus a six-membered dithian). The analysis of this related structure provides significant insight into the likely solid-state conformation and intermolecular interactions.

The crystal structure of 3-(1,3-dithiolan-2-ylidene)pentane-2,4-dione reveals a nearly planar arrangement of the dicarbonyl and ylidene core, a consequence of the extensive π-conjugation. amanote.com The five-membered dithiolane ring adopts an envelope conformation. Key bond lengths and angles within the conjugated system reflect the push-pull nature of the molecule. In the solid state, molecules are packed in a way that is stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds. It is highly probable that the dithian derivative would adopt a similar planar core structure, with the main conformational difference being the adoption of a chair conformation by the six-membered dithian ring.

Table 4: Crystallographic Data for the Analogue 3-(1,3-Dithiolan-2-ylidene)pentane-2,4-dione amanote.com

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.225(2) |

| b (Å) | 13.085(3) |

| c (Å) | 9.043(2) |

| β (°) | 100.86(3) |

| Volume (ų) | 955.5(4) |

| Z | 4 |

Determination of Molecular Geometry and Bond Lengths

The precise molecular geometry of derivatives of this compound has been elucidated using single-crystal X-ray diffraction. For instance, the analysis of a related compound, 3-(1,3-dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione, reveals critical structural parameters. nih.gov This derivative crystallizes in a monoclinic system. nih.gov

The molecule adopts a distinct V-shaped conformation in its crystalline state. nih.gov This conformation is characterized by a significant dihedral angle of 65.9(2)° between the benzene and pyridine rings. nih.gov In contrast, the dihedral angle between the pyridine and dithiolane rings is much smaller, at 2.6(8)°. nih.gov In the crystal structure of this derivative, disorder is observed in the dithiolane ring, where two carbon atoms exhibit fractional occupancies. nih.gov

Detailed crystallographic data for this derivative are presented below:

Table 1: Crystal Data for 3-(1,3-dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione

| Crystal Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₂S₂ |

| Molecular Weight (Mr) | 289.36 |

| Crystal System | Monoclinic |

| a (Å) | 5.7708 (17) |

| b (Å) | 12.033 (4) |

| c (Å) | 9.624 (3) |

| β (°) | 101.094 (3) |

| Volume (V) (ų) | 655.8 (4) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 292 |

Tautomeric Forms in the Solid State

The existence of tautomeric forms is a characteristic feature of β-dicarbonyl compounds, including this compound. In the solid state, these compounds can exist in either the diketo form or one of the enol forms. The preferred tautomer is often stabilized by the formation of strong intramolecular hydrogen bonds.

The study of related dione (B5365651) structures, such as 2-carboxyindan-1,3-dione, has shown that multiple tautomeric forms can coexist in the solid state, often forming dimeric structures. nih.gov The interconversion between these tautomers can occur via intramolecular proton transfer. nih.gov The specific tautomeric form adopted by this compound in the solid state is influenced by its substituents and the crystalline packing forces.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool employed to investigate the properties of this compound. DFT calculations have been utilized to obtain optimized molecular geometries and to map the molecular electrostatic potentials of the compound. researchgate.net These calculations are instrumental in understanding the molecule's three-dimensional structure and electron distribution, which are closely linked to its physical and chemical properties.

Mechanistic Probing and Reaction Pathway Predictions

Computational methods, particularly DFT, are valuable for elucidating reaction mechanisms involving this compound. This compound has been investigated as an efficient and odorless equivalent for propane-1,3-dithiol in thioacetalization reactions. organic-chemistry.orgorganic-chemistry.org Theoretical studies can model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction's progress. For example, in acid-promoted thioacetalization, computational analysis can help predict the chemoselectivity observed, where aldehydes and aliphatic ketones react more readily than aromatic ketones. organic-chemistry.orgorganic-chemistry.org In reactions carried out in aqueous media with a surfactant catalyst, the mechanism is thought to involve the formation of micelles, with the reaction occurring at the interface or within the micelles. organic-chemistry.org

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, as determined by computational studies, provides insights into its reactivity. Calculations of the molecular electrostatic potential help to identify the nucleophilic and electrophilic sites within the molecule. researchgate.net The electron-rich regions are susceptible to electrophilic attack, while the electron-deficient regions are prone to nucleophilic attack. These predictions are crucial for understanding the compound's behavior in chemical reactions and for designing new synthetic routes involving this versatile reagent.

Iv. Applications of 3 1,3 Dithian 2 Ylidene Pentane 2,4 Dione in Advanced Organic Synthesis

Protecting Group Chemistry and Carbonyl Masking

The primary application of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is in the protection of carbonyl groups through thioacetalization. organic-chemistry.orgnih.govorganic-chemistry.org This process is fundamental in multistep synthesis where a specific carbonyl group needs to be masked to prevent it from reacting with certain reagents. The compound serves as an effective transfer agent for the 1,3-dithiane (B146892) protecting group to aldehydes and ketones. organic-chemistry.org

The reaction involves the acid-catalyzed transfer of the dithiane moiety from the reagent to a carbonyl compound, forming a 1,3-dithiane derivative and regenerating the acetylacetone (B45752) byproduct. organic-chemistry.orgorganic-chemistry.org This transformation is highly efficient for a wide range of aldehydes and aliphatic ketones. organic-chemistry.org A significant advantage of this reagent is its ability to achieve chemoselective protection. For instance, aldehydes and aliphatic ketones can be selectively protected in the presence of aromatic ketones, which react at a much slower rate. organic-chemistry.orgorganic-chemistry.org This selectivity provides a valuable tool for chemists to differentiate between various carbonyl functionalities within the same molecule. organic-chemistry.org

The reaction mechanism often involves the formation of micelles when catalyzed by surfactants like p-dodecylbenzenesulfonic acid (DBSA) in water, which can enhance the reaction rate. organic-chemistry.org The use of this reagent circumvents the need for the volatile and malodorous 1,3-propanedithiol (B87085), making the protection process safer and more environmentally friendly. organic-chemistry.orgnih.gov

C-C Bond Formation Methodologies

Ketene (B1206846) dithioacetals, including this compound, are valuable precursors for carbon-carbon bond formation due to the unique reactivity of the dithiane ring and the adjacent carbon-carbon double bond. kyoto-u.ac.jprsc.org

While direct alkylation or acylation on the this compound itself is not the most common application, the 1,3-dithiane group it installs is central to such reactions. Once a carbonyl compound is protected as a 1,3-dithiane, the proton at the C2 position of the dithiane ring becomes acidic and can be removed by a strong base like n-butyllithium to form a 2-lithio-1,3-dithiane. researchgate.net This lithiated species is a potent nucleophile, representing a masked acyl anion, and can react with various electrophiles, including alkyl halides (alkylation) and acyl chlorides (acylation), to form new C-C bonds. kyoto-u.ac.jpresearchgate.net This "umpolung" (reactivity inversion) strategy is a cornerstone of modern organic synthesis.

The electron-withdrawing nature of the dicarbonyl group in this compound makes its double bond susceptible to conjugate addition by nucleophiles. However, a more prevalent application involves the conjugate addition of dithiane-derived nucleophiles to α,β-unsaturated systems. uwindsor.ca The 2-lithio-1,3-dithiane anion, generated from a dithiane, can act as a soft nucleophile in Michael-type conjugate additions to α,β-unsaturated ketones, esters, and nitriles. uwindsor.ca This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor.

This methodology has been applied in the synthesis of complex natural products, where the dithiane moiety serves as a key building block for constructing intricate carbon skeletons. uwindsor.ca

Reagent in Multi-Component Reactions

While specific examples detailing the use of this compound in multi-component reactions (MCRs) are not extensively documented in the provided search results, the functional groups present in the molecule suggest its potential in this area. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. The β-dicarbonyl and ketene dithioacetal moieties within the molecule offer multiple reactive sites that could potentially participate in complex, one-pot transformations leading to the rapid assembly of diverse heterocyclic structures.

Green Chemistry Applications

The development of environmentally benign chemical processes is a major focus of modern chemistry, and this compound has emerged as a significant contributor to green synthetic methods. organic-chemistry.org

The most prominent green application of this compound is its use as an odorless and stable substitute for 1,3-propanedithiol. organic-chemistry.orgnih.govorganic-chemistry.org Traditional thioacetalization reactions rely on volatile thiols, which are notorious for their powerful and unpleasant odors, as well as their toxicity. organic-chemistry.org This poses significant handling challenges and environmental concerns.

This compound is a crystalline solid that is easy to handle and store, completely avoiding the stench associated with thiols. organic-chemistry.orgciac.jl.cn Its application in thioacetalization can be performed under mild and environmentally friendly conditions, such as in water or under solvent-free conditions, further enhancing its green credentials. organic-chemistry.orgorganic-chemistry.org Research has shown that using this reagent with a catalyst like p-dodecylbenzenesulfonic acid in water, or concentrated HCl under solvent-free conditions, leads to high yields of the desired dithiane products. organic-chemistry.orgorganic-chemistry.org The simple filtration and washing of the product often suffice for purification, minimizing the use of organic solvents for extraction and chromatography. organic-chemistry.org

The table below summarizes the efficiency of this reagent in the thioacetalization of various carbonyl compounds under green conditions.

| Carbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | DBSA | Water, rt, 1h | 93 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | DBSA | Water, rt, 1h | 95 | organic-chemistry.org |

| Cyclohexanone | DBSA | Water, rt, 2h | 96 | organic-chemistry.org |

| 4-Phenyl-2-butanone | DBSA | Water, rt, 2h | 94 | organic-chemistry.org |

| Vanillin | conc. HCl | Solvent-free, rt, 10 min | 95 | organic-chemistry.org |

| Cyclohexanone | conc. HCl | Solvent-free, rt, 20 min | 94 | organic-chemistry.org |

| Acetophenone (B1666503) | conc. HCl | Solvent-free, rt, 12h | 25 | organic-chemistry.org |

This table is generated based on data from the cited research articles.

This approach not only makes the laboratory environment safer and more pleasant but also aligns with the principles of green chemistry by reducing waste and avoiding hazardous substances. organic-chemistry.orgorganic-chemistry.org

Solvent-Free and Aqueous Reaction Conditions

In response to the growing demand for environmentally benign chemical processes, significant research has focused on minimizing or eliminating the use of volatile and hazardous organic solvents. The application of this compound in organic synthesis has been notably advanced by the development of protocols under solvent-free and aqueous conditions. These green chemistry approaches not only reduce environmental impact but also often lead to improved reaction efficiency, simpler work-up procedures, and higher yields.

Solvent-Free Thioacetalization

The use of this compound as an odorless and non-volatile equivalent to the foul-smelling propane-1,3-dithiol has been effectively demonstrated in solvent-free thioacetalization reactions. organic-chemistry.org This method provides a practical and environmentally safer alternative for the protection of carbonyl groups.

Research has shown that the acid-promoted thioacetalization of various aldehydes and aliphatic ketones proceeds efficiently in the absence of a solvent. organic-chemistry.org For instance, using a catalytic amount of concentrated hydrochloric acid, a range of carbonyl compounds can be converted to their corresponding 1,3-dithianes in high yields. organic-chemistry.org The reactions under solvent-free conditions are often faster than those conducted in organic solvents, and the products can be easily isolated by simple filtration and washing. organic-chemistry.org Another efficient catalyst for this transformation under solvent-free conditions is tungstate (B81510) sulfuric acid, which promotes the thioacetalization of both aliphatic and aromatic carbonyl compounds with excellent yields and short reaction times. researchgate.net

A key advantage of this methodology is its chemoselectivity. Aromatic aldehydes and aliphatic ketones are selectively protected over aromatic ketones, which react at a significantly slower rate. organic-chemistry.org This allows for the selective protection of one type of carbonyl group in the presence of another, a valuable tool in multi-step synthesis. organic-chemistry.org

| Carbonyl Compound | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Conc. HCl | 10 min | 96 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Conc. HCl | 10 min | 98 | organic-chemistry.org |

| 4-Nitrobenzaldehyde | Conc. HCl | 15 min | 95 | organic-chemistry.org |

| Cyclohexanone | Conc. HCl | 1.5 h | 94 | organic-chemistry.org |

| Benzaldehyde | Tungstate Sulfuric Acid | 15 min | 95 | researchgate.net |

| Acetophenone | Tungstate Sulfuric Acid | 45 min | 90 | researchgate.net |

Aqueous Reaction Conditions

The development of organic reactions in water is a primary goal of green chemistry. This compound has been successfully employed as a thioacetalization reagent for aldehydes and ketones in purely aqueous media. organic-chemistry.org This process is facilitated by a catalytic amount of p-dodecylbenzenesulfonic acid (DBSA), a surfactant-type Brønsted acid. organic-chemistry.org

The use of DBSA is crucial for the reaction's success in water. It is proposed that DBSA forms micelles in the aqueous medium, creating a hydrophobic microenvironment where the thioacetalization can occur efficiently at the interface or within the micelles. organic-chemistry.org This approach avoids the use of harmful organic solvents and offers advantages such as mild reaction conditions, simple operational procedures, and high product yields. organic-chemistry.org

The reaction demonstrates high efficiency for a variety of aldehydes and aliphatic ketones. organic-chemistry.org Similar to the solvent-free method, aromatic ketones exhibit lower reactivity, which allows for chemoselective protection of aldehydes in their presence. organic-chemistry.org The efficiency of the reaction can be tuned by adjusting the molar ratio of the DBSA catalyst to water, with optimal results observed at a 1:100 ratio. organic-chemistry.org This aqueous-based protocol represents a convenient and sustainable method for the synthesis of thioacetals. organic-chemistry.org

| Carbonyl Compound | Time | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 1.5 h | 95 | organic-chemistry.org |

| 4-Methoxybenzaldehyde | 2 h | 96 | organic-chemistry.org |

| Cinnamaldehyde | 1 h | 94 | organic-chemistry.org |

| Cyclohexanone | 4 h | 93 | organic-chemistry.org |

| Acetophenone | 12 h | 35 | organic-chemistry.org |

| Heptanal | 1 h | 92 | organic-chemistry.org |

V. Potential Future Research Directions for 3 1,3 Dithian 2 Ylidene Pentane 2,4 Dione

Catalytic Applications in Complex Molecule Synthesis

The 1,3-dithiane (B146892) group is a cornerstone of modern organic synthesis, famously used as an acyl anion equivalent for "umpolung" or polarity-reversal strategies. nih.govnih.govscribd.com This functionality allows for the construction of complex carbon skeletons that are crucial in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione serves as a stable, odorless, and practical equivalent of 1,3-propanedithiol (B87085) for the protection of carbonyl groups as thioacetals. organic-chemistry.org This role is vital in multi-step syntheses where sensitive functional groups must be masked during certain reaction steps. wikipedia.orgweebly.com

Future research could expand upon this established utility. The dual functionality of the molecule invites exploration into novel catalytic cycles. The β-dione moiety is an excellent chelator for metal ions, suggesting that this compound could act as a bifunctional ligand-reagent in metal-catalyzed reactions. A metal center coordinated to the dione (B5365651) could activate the ketene (B1206846) dithioacetal portion or a nearby substrate, enabling intramolecular or tandem reactions with high efficiency and stereoselectivity.

A key research direction would be the design of complex, multi-step syntheses where the compound is used first as a protecting group and then, after a series of transformations, the dithiane moiety is unmasked or further functionalized. This strategy, leveraging the compound's stability and unique reactivity, could streamline the synthesis of architecturally complex molecules.

Table 1: Potential Catalytic Strategies for this compound

| Catalytic Strategy | Proposed Application in Complex Synthesis | Potential Advantage |

| Metal-Chelation Catalysis | Asymmetric transformations where the compound acts as a chiral ligand-reagent hybrid after modification. | Enhanced stereocontrol and substrate pre-organization. |

| Tandem Protection-Functionalization | Sequential protection of a carbonyl, followed by a metal-catalyzed cross-coupling at a different site. | Increased step economy and reduced purification steps. |

| Umpolung in Cascade Reactions | Generation of a nucleophilic center for cascade reactions to rapidly build molecular complexity. | Efficient construction of polycyclic natural product cores. |

| Photoredox Catalysis | Use as a precursor to radical intermediates for novel C-C bond formations. | Access to new reaction pathways under mild conditions. |

Exploration in Materials Science

Sulfur-containing polymers are a burgeoning area of materials science, exhibiting unique optical, electronic, and chemical properties. rsc.orgrsc.org Research has demonstrated that incorporating sulfur atoms into polymer backbones can enhance thermal properties, degradability, and adhesion to metals. rsc.org Specifically, polymers containing ketene dithioacetal units have been synthesized, showing potential for creating materials with tailored and triggerable degradation profiles. acs.orgacs.org These polymers can be degraded upon exposure to specific triggers like cysteamine, which is of great interest for biomedical applications and creating chemically recyclable plastics. acs.orgacs.org

The structure of this compound makes it an attractive candidate as a monomer or functional additive in polymer synthesis. The vinyl-like dithiane group could participate in polymerization reactions, while the acetyl groups offer sites for further modification. Future research could focus on the following areas:

Degradable Polymers: Polymerizing the ketene dithioacetal functionality to create sulfur-rich polyesters. The degradation kinetics could potentially be tuned by the density of these units in the polymer chain. acs.orgacs.org

Conducting Materials: The sulfur atoms in the dithiane ring possess lone pairs of electrons that could contribute to electronic conductivity after appropriate doping or polymerization, a principle used in materials like poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net High-sulfur polymers are also being investigated as cathode materials for high-performance lithium-sulfur batteries. orientjchem.orgnih.gov

High Refractive Index Polymers: The high electron density of sulfur atoms generally contributes to a high refractive index. Polymers incorporating this compound could lead to advanced optical materials for lenses or coatings.

Table 2: Potential Materials Science Applications

| Material Type | Potential Role of the Compound | Key Properties |

| Recyclable Polymers | Monomer in ring-opening or condensation polymerization. chemrxiv.org | Chemical degradability, sustainability. acs.org |

| Conducting Polymers | Precursor to a conjugated polymer backbone. researchgate.net | Electrical conductivity, use in electronics. |

| Advanced Optical Materials | Additive or monomer to increase sulfur content. | High refractive index, transparency. |

| Vitrimers | Cross-linker in polymer networks. chemrxiv.org | Malleability and reprocessability. |

Advanced Mechanistic Investigations using Ultrafast Spectroscopy

The reaction mechanisms of organosulfur compounds, including the formation and cleavage of thioacetals, often involve short-lived, highly reactive intermediates. youtube.comnih.gov While mechanisms are often proposed based on product analysis and computational studies like Density Functional Theory (DFT), direct observation of these transient species is challenging. nih.govnih.gov

Ultrafast spectroscopy, particularly femtosecond transient absorption (fs-TA) spectroscopy, is a powerful tool for studying chemical events on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nd.edursc.org This technique allows for the direct detection and characterization of excited states, radicals, and other transient intermediates. Recently, fs-TA has been successfully used to unravel the mechanism of complex organosulfur reactions, such as the thia-Diels-Alder reaction, by identifying fleeting diradical intermediates. nih.gov

A promising future research direction is the application of fs-TA and other advanced spectroscopic methods to study the reactions of this compound. acs.org For example, in its role as a thioacetalization reagent, the reaction proceeds through several proposed intermediates. youtube.comyoutube.com Ultrafast spectroscopy could provide definitive evidence for the structure and lifetime of these intermediates, answering fundamental questions about the reaction pathway. This deeper mechanistic understanding could lead to the optimization of reaction conditions, the development of more efficient catalysts, and the rational design of new synthetic methods.

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry, where reactions are performed in continuous streams within microreactors or tubing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. acs.orgyoutube.com These benefits are particularly relevant for organosulfur chemistry, which can involve hazardous reagents and exothermic reactions. ucc.ie

The synthesis and application of this compound are ripe for integration with flow chemistry and automation.

Synthesis: The preparation of ketene dithioacetals often involves reagents like carbon disulfide and strong bases. A flow process would allow for the safe handling of these materials and precise control over reaction parameters (e.g., temperature, residence time), potentially leading to higher yields and purity.

Application: The use of the compound as a protecting group reagent could be seamlessly integrated into multi-step "telescoped" flow syntheses. ucc.ie In such a setup, a substrate could be pumped through a reactor zone containing the dithiane reagent to form the protected intermediate, which then flows directly into the next reactor for a subsequent transformation without isolation. This approach dramatically increases efficiency and reduces waste.

Furthermore, automated synthesis platforms, which combine robotics with flow or batch reactors, are becoming increasingly powerful tools in chemical research, especially for tasks like reaction optimization and the synthesis of compound libraries. sigmaaldrich.comacs.org Automating the protection of carbonyls using this compound would accelerate the synthesis of derivatives for drug discovery and materials science research. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Thioacetalization

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Manual handling of potentially hazardous reagents. | Contained system, smaller reaction volumes, better heat dissipation. |

| Scalability | Often requires significant re-optimization for larger scales. | Scaled by running the system for a longer time ("scale-out"). |

| Control | Gradients in temperature and concentration are common. | Precise control over temperature, pressure, and residence time. |

| Integration | Difficult to couple with subsequent reaction steps. | Easily integrated into multi-step, telescoped syntheses. nih.gov |

| Efficiency | Requires manual workup and isolation at each step. | Potential for in-line purification and analysis. ucc.ie |

Q & A

Q. How does its compatibility with aqueous-phase reactions enhance green chemistry applications?

- Water acts as a green solvent in p-dodecylbenzenesulfonic acid-catalyzed reactions, achieving >85% yields. The compound’s hydrophobicity facilitates product isolation via phase separation, minimizing organic waste .

Methodological Notes

- Synthesis Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of aldehyde to dithianylidene) and acid concentration (0.5–1.0 M) to balance yield and byproduct formation .

- Catalytic Screening : Use ESI-MS with collision-induced dissociation (CID) to identify transient palladium intermediates and ligand effects .

- Safety Mitigation : Implement real-time gas detection for volatile byproducts (e.g., H₂S) during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。